molecular formula C9H12N2O2 B1425794 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1496584-13-4

1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1425794
M. Wt: 180.2 g/mol
InChI Key: BFRDIMSIOAGUSO-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid The research improved the synthesis process of 1H-pyrazole-4-carboxylic acid, achieving a significant yield increase to 97.1%. The process involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, showcasing advanced synthetic techniques for pyrazole derivatives (C. Dong, 2011).

Structural and Spectral Investigations In-depth experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. Techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were employed. Theoretical studies including density functional theory (DFT) provided insights into the molecular structure and electronic transitions within the molecule (S. Viveka et al., 2016).

Catalysis and Complex Formation

Novel Ligands for Catalysis and Medicinal Chemistry Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the inclusion of triazole moieties. These ligands, useful in medicinal chemistry and metal complex catalysis, were synthesized with high yields. The study also explored the joining of these ligands with various framework structures to create polychelated ligands (A. I. Dalinger et al., 2020).

Mononuclear Coordination Complexes The synthesis and characterization of three novel pyrazole-dicarboxylate acid derivatives were documented. These derivatives were used to form mononuclear chelate complexes with Cu(II) and Co(II), showcasing the versatility of pyrazole derivatives in forming complex structures and their potential in coordination chemistry (S. Radi et al., 2015).

Safety And Hazards

Without specific information on “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”, it’s difficult to provide accurate safety and hazard information. However, many carboxylic acids are corrosive and can cause burns and eye damage5.


Future Directions

The future directions of research involving “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid” are not clear without more specific information on this compound. However, the components of this compound (cyclobutyl, pyrazole, carboxylic acid) are all areas of active research in organic chemistry216.


Please note that this information is quite general and may not fully apply to “1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid”. For more accurate information, further details or a different name for this compound would be helpful.


properties

IUPAC Name

2-(cyclobutylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDIMSIOAGUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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